(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid
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Description
(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Amino Acid Derivatives
Researchers have developed efficient methods for synthesizing derivatives of bicyclic amino acids, which are crucial for creating novel compounds with potential applications in medicinal chemistry and drug discovery. For example, the asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions has been explored, providing a pathway to synthesize chiral compounds with specific configurations (Waldmann & Braun, 1991). Additionally, the synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid demonstrates the utility of "chiral pool" synthesis in creating complex bicyclic structures from simpler chiral precursors (Ivon et al., 2015).
Molecular and Crystal Structure Analysis
The detailed molecular and crystal structure analysis of conformationally restricted bicyclic compounds has been conducted to understand their stereochemistry and potential applications. This includes the investigation into the stereochemistry of specific bicyclic carboxylic acids and their derivatives, providing insights into their conformational behavior and interactions (Cameron et al., 1994).
Chemical Transformations and Reactions
Rearrangement and Transformation Reactions
Studies on the sulfuric acid-promoted rearrangement of N-acylamino-substituted derivatives have shown how structural modifications can lead to the formation of novel bicyclic compounds, offering new routes for synthesizing materials with unique properties (Agafontsev & Tkachev, 2005).
Adaptation to Microreactor Technology
The adaptation of synthesis sequences to microreactor technology for the production of bicyclic compounds highlights the evolving techniques in chemical synthesis, aiming at safer and more efficient processes. This approach has been applied in the synthesis of pharmaceutical intermediates, illustrating the potential of microreactors in the pharmaceutical industry (Rumi et al., 2009).
Applications in Medicinal Chemistry and Drug Discovery
Development of Chiral Synthons
Research has focused on the microbial asymmetric hydroxylation of bicyclic compounds to produce chiral synthons, which are valuable in synthesizing cyclopentanoids and other complex molecules. This work demonstrates the potential of biocatalysis in creating enantiomerically pure compounds for pharmaceutical applications (Yamazaki & Maeda, 1985).
Novel Synthesis Methods
The microwave-assisted synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate showcases the use of modern synthesis techniques to achieve unexpected stereoselective substitution reactions, opening new avenues for the rapid and efficient creation of complex bicyclic amino acids (Onogi, Higashibayashi, & Sakurai, 2012).
properties
IUPAC Name |
(1R,2R,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-6-8-4-5-13(9,7-8)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,9+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCDQXWGMGZAAZ-IGJMFERPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2CC[C@]1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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